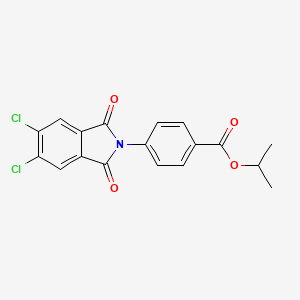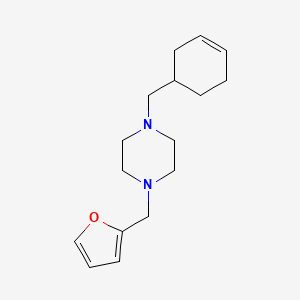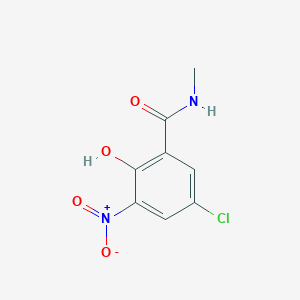
propan-2-yl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ISOPROPYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an isopropyl ester group attached to a benzoate moiety, which is further substituted with a dichloroisoindoline-1,3-dione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)benzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: ISOPROPYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloro positions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ISOPROPYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, ISOPROPYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is investigated for its role in drug delivery systems. Its unique structure allows for the modification of drug molecules to enhance their efficacy and bioavailability .
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. It is employed in the production of polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of ISOPROPYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 4-(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
- 4-(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID METHYL ESTER
- 4-(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID DECYL ESTER
Uniqueness: ISOPROPYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C18H13Cl2NO4 |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
propan-2-yl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C18H13Cl2NO4/c1-9(2)25-18(24)10-3-5-11(6-4-10)21-16(22)12-7-14(19)15(20)8-13(12)17(21)23/h3-9H,1-2H3 |
Clave InChI |
UYWIKSHMELVIBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide](/img/structure/B12488506.png)
![Methyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488514.png)
methanone](/img/structure/B12488517.png)


![Acetic acid, [2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12488529.png)


![2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12488545.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488549.png)
![3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488553.png)
![2,4-dichlorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate](/img/structure/B12488562.png)
![3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B12488566.png)

